molecular formula C17H17N3O3S B2755760 N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-85-9

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2755760
CAS No.: 851944-85-9
M. Wt: 343.4
InChI Key: MYSOOTUUKBRNGR-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS: 851943-68-5) is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. The structure includes a 3-methyl group at position 3, a 5-oxo moiety, and a carboxamide substituent at position 6 linked to a 4-methoxyphenethyl chain. This compound is synthesized via multi-step reactions involving heterocyclization and condensation, as seen in analogous pathways for related thiazolo[3,2-a]pyrimidine derivatives . Its pharmacological relevance is inferred from the biological activities of structurally similar pyrimidine derivatives, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11-10-24-17-19-9-14(16(22)20(11)17)15(21)18-8-7-12-3-5-13(23-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSOOTUUKBRNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often include the use of solvents like isopropyl alcohol and activation methods such as ultrasonic irradiation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazolopyrimidine core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit tyrosinase, an enzyme involved in melanin production, by binding to its active site . Additionally, it can interact with various signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects .

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents and structural modifications. Below is a detailed comparison:

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituents

Compound Name Position 3 Position 5 Position 6 Additional Features Reference
Target Compound: N-[2-(4-Methoxyphenyl)ethyl]-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-methyl 5-oxo Carboxamide (4-methoxyphenethyl) Fully unsaturated thiazolo-pyrimidine core
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide 3-oxo 5-(4-MeOPh) Carboxamide (phenyl) Dihydro (2,3-dihydro) ring; 7-methyl
Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3-oxo 5-(4-BrPh) Ethyl ester Dihydro ring; bromophenyl substituent
3,8-Diphenyl-5-(4-methoxyphenyl)-N-[4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine-6-carbohydrazide 3,8-diphenyl 5-(4-MeOPh) Carbohydrazide (thiazolidin-2-ylidene) Fused pyrrolo-thiazolo-pyrimidine system
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 3-oxo 5-phenyl Ethyl ester Benzylidene substituent; dihydro ring

Key Observations:

Ring Saturation: The target compound’s fully unsaturated thiazolo-pyrimidine core contrasts with dihydro derivatives (e.g., 2,3-dihydro in ), which may reduce aromatic conjugation and alter reactivity .

Fused Ring Systems: Compounds like pyrrolo-thiazolo-pyrimidines () exhibit extended π-systems, which may enhance binding affinity in biological targets but complicate synthesis .

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